Mexiletine Hydrochloride

Description

Properties

IUPAC Name |

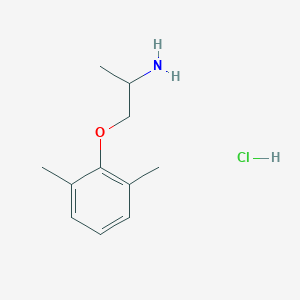

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31828-71-4 (Parent) | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045783 | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5370-01-4 | |

| Record name | Mexiletine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of Mexiletine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine hydrochloride, a Class Ib antiarrhythmic agent, exerts its primary therapeutic effects through the potent and selective blockade of voltage-gated sodium channels (VGSCs) in neurons and cardiomyocytes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of mexiletine on neurons. It details the state- and use-dependent nature of its interaction with VGSCs, summarizes quantitative data on its potency against various channel isoforms, outlines key experimental protocols for its study, and visually represents its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ion channel pharmacology and the development of novel therapeutics targeting neuronal excitability.

Core Mechanism of Action: State- and Use-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of mexiletine in neurons is the inhibition of the inward sodium current (INa) that is essential for the initiation and propagation of action potentials.[2][3] This blockade is achieved through direct interaction with the alpha subunit of voltage-gated sodium channels.[4]

Mexiletine exhibits a pronounced state-dependent and use-dependent blockade of VGSCs.[5][6] This means its affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting (closed) state .[1][7]

During periods of high neuronal firing, sodium channels cycle rapidly between their resting, open, and inactivated states. Mexiletine preferentially binds to the open and inactivated channels, stabilizing them in a non-conducting conformation.[1][7] This prevents the channels from returning to the resting state, thereby reducing the number of available functional channels for subsequent depolarizations. This characteristic explains the use-dependent or phasic block , where the inhibitory effect of mexiletine is more pronounced at higher firing frequencies.[5]

Conversely, at normal neuronal firing rates, when channels spend more time in the resting state, mexiletine's effect is less pronounced. This selective targeting of hyperactive neurons is a key feature of its therapeutic efficacy in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and some forms of epilepsy.[8]

The binding site for mexiletine is located within the pore of the sodium channel, specifically involving residues in the S6 transmembrane segments of domains III and IV.[4]

Quantitative Data: Potency of Mexiletine on Neuronal Sodium Channel Isoforms

The inhibitory potency of mexiletine varies among different isoforms of voltage-gated sodium channels and is dependent on the state of the channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of mexiletine for various sodium channel isoforms as determined by electrophysiological studies.

| Sodium Channel Isoform | Channel State | IC50 (µM) | Cell Type | Reference |

| hNav1.4 (wild-type) | Resting | 431.2 ± 9.4 | HEK293t | [6][9] |

| hNav1.4 (wild-type) | Inactivated | 67.8 ± 7.0 | HEK293t | [6][9] |

| hNav1.4 (inactivation-deficient mutant) | Open | 3.3 ± 0.1 | HEK293t | [6][9] |

| hNav1.4 (persistent late current) | Open | 7.5 ± 0.8 | HEK293t | [6][9] |

| hNav1.5 | - | 67.2 | - | [10] |

| Nav1.5 (peak current) | - | 47.0 ± 5.4 | HEK293 | [11] |

| Nav1.7 | - | - | HEK293 | [12][13] |

| rbIIA (rat brain) | Inactivated | - | tsA-201 | [4] |

| rh1 (rat heart) | Inactivated | - | tsA-201 | [4] |

Experimental Protocols

The investigation of mexiletine's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a neuron, providing a direct measure of the activity of voltage-gated sodium channels.

Objective: To measure the effect of mexiletine on voltage-gated sodium currents in isolated neurons or cells expressing specific sodium channel isoforms (e.g., HEK293 cells).[12][13]

Methodology:

-

Cell Preparation: Neurons are acutely dissociated from brain tissue or cultured in vitro. Alternatively, a stable cell line (e.g., HEK293) transfected with the gene for a specific sodium channel isoform is used.[12][13]

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -100 mV) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to elicit sodium currents.

-

Drug Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The peak current amplitude, activation and inactivation kinetics, and the extent of tonic and use-dependent block are analyzed.

Protocol for Assessing Tonic and Use-Dependent Block

Objective: To differentiate and quantify the tonic (resting state) and use-dependent (phasic) block of sodium channels by mexiletine.

Methodology:

-

Tonic Block:

-

Establish a whole-cell recording as described above.

-

Apply depolarizing pulses from a hyperpolarized holding potential (e.g., -120 mV, where most channels are in the resting state) at a very low frequency (e.g., 0.1 Hz).

-

Apply mexiletine and measure the reduction in the peak sodium current. This reduction represents the tonic block.

-

-

Use-Dependent Block:

-

From the same holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of mexiletine.

-

The difference between the block observed at the beginning and the end of the pulse train represents the use-dependent block.[5]

-

Visualizations

Signaling Pathway of Mexiletine Action

References

- 1. Pharmacology and clinical use of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

Mexiletine Hydrochloride: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine, utilized primarily in the management of ventricular arrhythmias.[1][2] Its efficacy is rooted in its ability to modulate cardiac myocyte and nerve cell excitability through the blockade of sodium channels.[1] This in-depth technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Pharmacodynamics

The primary pharmacodynamic effect of mexiletine is the blockade of voltage-gated sodium channels, which is crucial for the initiation and propagation of the cardiac action potential.[3][4]

Mechanism of Action

Mexiletine exerts its antiarrhythmic effect by binding to the fast sodium channels (Nav1.5) in the inactivated state.[5][6] This state-dependent binding is a hallmark of Class IB antiarrhythmics. By stabilizing the inactivated state of the sodium channels, mexiletine inhibits the influx of sodium ions during phase 0 of the cardiac action potential.[2][3] This action reduces the maximum rate of depolarization (Vmax) without significantly affecting the resting membrane potential.[7]

A key characteristic of mexiletine's action is its "use-dependent" or "rate-dependent" blockade.[2][8] This means that its blocking effect is more pronounced at faster heart rates, as the sodium channels spend more time in the open and inactivated states, which are the states to which mexiletine preferentially binds.[8] This property makes it particularly effective in suppressing tachyarrhythmias while having a minimal effect on normal heart rates.[2] Furthermore, mexiletine's effects are more prominent in depolarized or ischemic tissue, where the resting membrane potential is less negative, leading to a greater proportion of sodium channels being in the inactivated state.[8]

Electrophysiological Effects

Mexiletine's interaction with sodium channels results in specific changes to the cardiac action potential. It shortens the action potential duration (APD) and the effective refractory period (ERP).[2][3] However, the shortening of the APD is more pronounced than the shortening of the ERP, leading to an increase in the ERP/APD ratio.[2][3] Unlike Class IA antiarrhythmics, mexiletine does not significantly prolong the QRS duration or the QT interval on an electrocardiogram (ECG) in patients with normal conduction systems.[2][3]

Pharmacokinetics

The pharmacokinetic profile of mexiletine is characterized by good oral absorption and hepatic metabolism.[2][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~90% | [2][9] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2][10] |

| Distribution | ||

| Volume of Distribution (Vd) | 5-7 L/kg | [2][3] |

| Protein Binding | 50-60% | [2][3] |

| Metabolism | ||

| Primary Site | Liver | [2][3] |

| Major Enzymes | CYP2D6, CYP1A2 | [2][3][9] |

| Excretion | ||

| Elimination Half-life (t1/2) | 10-12 hours in normal subjects | [1][2] |

| Unchanged in Urine | ~10% | [1][4] |

Experimental Protocols

Quantification of Mexiletine in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of mexiletine concentrations in human plasma, a critical component of pharmacokinetic studies.

1. Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structural analog of mexiletine).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).

-

Perform liquid-liquid extraction with an organic solvent such as diisopropyl ether.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., water with a pH-adjusting agent), with the exact ratio optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 214 nm.

3. Data Analysis:

-

Construct a calibration curve using standard solutions of mexiletine of known concentrations.

-

Determine the concentration of mexiletine in the plasma samples by comparing the peak area ratio of mexiletine to the internal standard against the calibration curve.

Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol describes a method to study the effects of mexiletine on voltage-gated sodium channels in isolated cardiomyocytes or cell lines expressing sodium channels (e.g., HEK293 cells).

1. Cell Preparation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig) or use a cell line stably expressing the human cardiac sodium channel (hNav1.5).

-

Plate the cells on glass coverslips for recording.

2. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp technique.

-

Solutions: Use an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions to isolate sodium currents.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure all channels are in the resting state, followed by a depolarizing pulse (e.g., to -20 mV) to open the channels.

-

Drug Application: Perfuse the cells with the extracellular solution containing mexiletine at various concentrations.

3. Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of mexiletine to determine the tonic block.

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) and measure the progressive reduction in current amplitude.

-

Analyze the voltage-dependence of channel activation and inactivation by fitting the data to Boltzmann functions.

Conclusion

This compound remains a valuable therapeutic agent for the management of ventricular arrhythmias. Its well-characterized pharmacodynamic profile, centered on the use-dependent blockade of cardiac sodium channels, provides a clear rationale for its clinical efficacy. The pharmacokinetic properties of mexiletine, including its good oral bioavailability and predictable metabolism, allow for effective oral administration. The experimental protocols detailed herein provide a foundation for further research and development in the field of antiarrhythmic drugs. A thorough understanding of both the pharmacodynamic and pharmacokinetic characteristics of mexiletine is essential for its safe and effective use in clinical practice and for the development of novel antiarrhythmic therapies.

References

- 1. A rapid HPLC method for plasma and serum mexiletine determination and its use in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of mexiletine on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mexiletine metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mexiletine Hydrochloride: A Technical Guide to Voltage-Gated Sodium Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of mexiletine hydrochloride, a Class Ib antiarrhythmic agent, and its core mechanism of action as a voltage-gated sodium channel (VGSC) blocker. This document details its pharmacodynamics, isoform selectivity, and the experimental protocols used to characterize its activity, offering valuable insights for research and drug development.

Core Mechanism of Action: State- and Use-Dependent Blockade

Mexiletine exerts its therapeutic effects by physically occluding the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[1][2] As a Class Ib agent, its interaction with the channel is highly dependent on the channel's conformational state, a property known as state-dependent block .[3]

Mexiletine exhibits preferential binding to the open and inactivated states of the sodium channel over the resting (closed) state .[3][4] This is a key feature of its mechanism and clinical efficacy. In tissues that are rapidly firing, such as in tachyarrhythmias or myotonia, sodium channels spend more time in the open and inactivated states.[2] This increased channel activity enhances mexiletine's binding and blocking effect, a phenomenon known as use-dependent or phasic block .[5][6] This allows mexiletine to selectively target pathological, high-frequency electrical activity while having minimal effect on tissues with normal firing rates.[1]

The binding site for mexiletine has been identified within the channel's pore, specifically involving residues in the S6 transmembrane segment of domain IV.[3]

Quantitative Pharmacodynamics: Isoform and State Selectivity

The affinity of mexiletine for VGSCs varies significantly depending on the channel's state and its specific isoform. This selectivity underpins its therapeutic applications and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Parameter | Channel Isoform | Condition / State | IC50 (µM) | Reference |

| Tonic Block | General | Resting State | 75.3 ± 8 | [7] |

| hNaV1.4 | Resting State (from -160 mV) | 431.2 ± 9.4 | [6] | |

| hNaV1.7 | Resting State (from -140 mV) | 226 ± 16 | [4] | |

| hNaV1.7 | Tonic Block (0.3 Hz) | 96 ± 4 | [4] | |

| Inactivated-State Block | hNaV1.4 | Inactivated State (from -70 mV) | 67.8 ± 7.0 | [6] |

| hNaV1.5 | Peak Current | 47.0 ± 5.4 | [8] | |

| hNaV1.7 | Inactivated State (from -70 mV) | 15 ± 1 | [4] | |

| Open-Channel Block | hNaV1.4 | Inactivation-Deficient Mutant | 3.3 ± 0.1 | [6] |

| hNaV1.4 | Persistent Late Current | 7.5 ± 0.8 | [6] | |

| Use-Dependent Block | General | Phasic Block | 23.6 ± 2.8 | [7] |

| hNaV1.7 | Phasic Block (20 Hz) | 22 ± 2 | [4] |

Table 1: Comparative IC50 values of this compound for different voltage-gated sodium channel isoforms and states.

Key Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The characterization of mexiletine's effects on VGSCs is primarily conducted using the whole-cell patch-clamp technique. This method allows for the precise control of the cell membrane potential (voltage-clamp) and the direct measurement of ion currents flowing through the channels.[9]

Objective

To quantify the tonic and use-dependent block of a specific VGSC isoform (e.g., hNaV1.5) expressed in a heterologous system (e.g., HEK293 cells) by mexiletine.

Materials

-

Cell Culture: HEK293 cells stably transfected with the gene for the desired VGSC alpha subunit (e.g., SCN5A for NaV1.5).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Mexiletine Stock Solution: Prepared in the external solution at various concentrations.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, data acquisition system.

Methodology

-

Cell Preparation: Culture transfected HEK293 cells on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Under microscopic view, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol Execution:

-

Tonic Block Assessment:

-

Hold the cell membrane at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).

-

Apply a single, brief depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from any block between pulses.

-

Perfuse the cell with the external solution containing a known concentration of mexiletine.

-

After the drug effect reaches a steady state, record the peak current again.

-

The percentage reduction in peak current amplitude represents the tonic block. Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

-

-

Use-Dependent (Phasic) Block Assessment:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of repetitive depolarizing pulses (e.g., 20 pulses to -10 mV at a frequency of 10 Hz).

-

Record the peak current elicited by each pulse in the train.

-

Perfuse the cell with mexiletine and repeat the pulse train.

-

Use-dependent block is quantified by the progressive decline in peak current amplitude during the pulse train in the presence of the drug, compared to the control condition. The block is often measured as the percentage reduction of the last pulse relative to the first.

-

-

Visualizing Mechanisms and Workflows

Signaling Pathway: State-Dependent Block of a Sodium Channel

Caption: State-dependent binding of mexiletine to the voltage-gated sodium channel.

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for assessing mexiletine's effect using whole-cell patch-clamp.

Logical Pathway: From Channel Block to Therapeutic Effect

Caption: Logical flow from pathophysiology to the therapeutic effect of mexiletine.

Conclusion

This compound is a potent voltage-gated sodium channel blocker whose efficacy is defined by its pronounced state- and use-dependent properties. By preferentially binding to and blocking open and inactivated channels, it selectively targets cells exhibiting pathological hyperexcitability, making it a valuable therapeutic agent for specific cardiac arrhythmias and myotonic disorders.[10][11] A thorough understanding of its quantitative effects on different channel isoforms and the electrophysiological methods used for its characterization is essential for ongoing research and the development of next-generation channel modulators.

References

- 1. Pharmacology, electrophysiology, and pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mexiletine for Symptoms and Signs of Myotonia in Non-Dystrophic Myotonia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 9. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mexiletine for Myotonia: A New Use for an Old Heart Drug? | Myotonic Dystrophy Foundation [myotonic.org]

- 11. io.nihr.ac.uk [io.nihr.ac.uk]

An In-depth Technical Guide on the Structure-Activity Relationship of Mexiletine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of mexiletine, a class Ib antiarrhythmic agent, and its various analogs. By exploring the chemical modifications of the mexiletine scaffold, this document aims to elucidate the key structural determinants for its pharmacological activity, offering insights for the rational design of novel and more effective therapeutic agents.

Introduction to Mexiletine

Mexiletine is a local anesthetic and antiarrhythmic drug, structurally similar to lidocaine but with the advantage of being orally active.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the Nav1.5 channel in cardiac myocytes.[1][2] Mexiletine exhibits a "use-dependent" or "state-dependent" block, meaning it preferentially binds to and stabilizes the open and inactivated states of the sodium channels, which are more prevalent in rapidly firing, pathological tissues.[3][4][5][6] This selective action helps to suppress arrhythmias with minimal effect on normal cardiac rhythm.[4] Despite its therapeutic benefits, the use of mexiletine is associated with several adverse effects, including central nervous system (CNS) disturbances and gastrointestinal discomfort, prompting the development of analogs with improved potency and safety profiles.[3]

Core Structure of Mexiletine

The chemical structure of mexiletine, (RS)-1-(2,6-dimethylphenoxy)propan-2-amine, can be conceptually divided into three key regions that are amenable to chemical modification for SAR studies:

-

Aromatic Ring: The 2,6-dimethylphenyl group.

-

Chiral Center: The carbon atom bearing the methyl group and the amino group.

-

Amino Group: The primary amine essential for its activity.

Systematic modifications in these regions have led to the identification of analogs with enhanced potency, selectivity, and reduced toxicity.[7]

Structure-Activity Relationship (SAR) Analysis

The nature and position of substituents on the aromatic ring significantly influence the potency and activity of mexiletine analogs.

-

Methyl Groups: The two methyl groups at positions 2 and 6 of the phenyl ring are crucial for activity. Their removal leads to a significant reduction in potency, suggesting they play a role in the hydrophobic interactions with the receptor site.[8]

-

Hydroxylation: The introduction of hydroxyl groups on the aromatic ring has varied effects. m-hydroxymexiletine (MHM), a metabolite of mexiletine, was found to be approximately two-fold more potent than the parent compound in blocking hNav1.5 channels and exhibited a more favorable toxicological profile.[2] Conversely, dihydroxylated analogs showed very low blocking activity, suggesting that excessive hydroxylation, particularly in the para-position, may impair interaction with the binding site.[9]

-

Replacement with other groups: Replacing the phenyl ring with a pyridyl moiety has been shown to yield analogs with increased potency and selectivity for the late sodium current (INa-L) over the hERG channel, potentially reducing proarrhythmic risk.[7]

The stereochemistry and the nature of the substituent at the chiral center are critical determinants of potency and stereoselectivity.

-

Stereoselectivity: Mexiletine is a racemic mixture, and its enantiomers exhibit different pharmacological activities. The (R)-(-)-enantiomer is generally more potent than the (S)-(+)-enantiomer in producing a tonic block of sodium channels.[8]

-

Alkyl and Aryl Substituents: The potency of analogs is highly correlated with the lipophilicity of the group at the asymmetric center.[8]

-

Replacing the methyl group with a more lipophilic benzyl moiety resulted in an analog (Me6) with an IC50 more than 10 times lower than mexiletine.[8]

-

Analogs with phenyl (Me4) and isopropyl (Me5) groups also showed increased potency.[8]

-

The introduction of a t-butyl group also resulted in a more active and potent analog compared to mexiletine.[3][10]

-

The primary amino group is a key pharmacophore. Its basicity and steric hindrance around it can influence activity.

-

Basicity: Increasing the basicity of the amino group can enhance the use-dependent block of sodium channels.[5]

-

Pyrroline Derivatives: The synthesis of new compounds with a tetramethyl-pyrroline ring on the amino group of both mexiletine (VM11) and its isopropyl-derivative (CI16) resulted in analogs that were 3 and 6-fold more potent than mexiletine in producing a tonic block of peak sodium currents, respectively.[11] Notably, CI16 showed a 40-fold increase in potency during high-frequency stimulation, making it a strong use-dependent blocker.[11] These derivatives also exhibited cytoprotective effects against oxidative stress.[11]

Quantitative SAR Data

The following tables summarize the quantitative data for mexiletine and some of its key analogs, providing a comparative view of their pharmacological activities.

Table 1: Antiarrhythmic Activity of Mexiletine and its Analogs

| Compound | Modification | Antiarrhythmic Activity (Aconitine-induced arrhythmia) | Potency vs. Mexiletine | Reference |

| Mexiletine (1a) | Parent Compound | ED50 = 1.62 mg/kg | 1x | [12] |

| 1b | t-butyl at chiral center | ED50 = 0.52 mg/kg | 3.1x | [12] |

| 1c | Phenyl at chiral center | ED50 = 0.06 mg/kg | 27x | [12] |

| 1d | Isopropyl at chiral center | ED50 = 1.58 mg/kg | ~1x | [12] |

| 1e | Naphthyl at chiral center | ED50 = 0.60 mg/kg | 2.7x | [12] |

Table 2: In Vitro Potency (IC50) of Mexiletine Analogs on Sodium Channels

| Compound | Modification | IC50 for Tonic Block (µM) | IC50 for Use-Dependent Block (10 Hz) (µM) | Reference |

| Mexiletine | Parent Compound | 140 | 35 | [8] |

| (R)-(-)-Mexiletine | R-enantiomer | 100 | 30 | [8] |

| (S)-(+)-Mexiletine | S-enantiomer | 200 | 40 | [8] |

| Me3 | Removal of aryl methyls | 1000 | 300 | [8] |

| Me4 (R)-(-) | Phenyl at chiral center | 40 | 8 | [8] |

| Me5 (R)-(-) | Isopropyl at chiral center | 80 | 15 | [8] |

| Me6 (R)-(-) | Benzyl at chiral center | 10 | 2 | [8] |

| VM11 | Tetramethyl-pyrroline on amino group | 23.4 ± 0.9 | - | [11] |

| CI16 | Isopropyl at chiral center + Tetramethyl-pyrroline on amino group | ~13 (estimated from 6x potency vs Mex) | ~0.88 (estimated from 40x potency vs Mex) | [11] |

| m-hydroxymexiletine | meta-hydroxyl on aromatic ring | ~2x more potent than mexiletine | - | [2] |

Experimental Protocols

A common synthetic route for preparing mexiletine analogs involves the reaction of a substituted phenol with an appropriate haloamine or a multi-step synthesis starting from the corresponding phenoxyacetone. For instance, the synthesis of analogs with modifications at the chiral center can be achieved by reacting 2,6-dimethylphenol with a series of chiral 1-chloro-2-alkyl/arylethylamines. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[13]

-

Animal Model: Male CD-1 mice are commonly used.

-

Drug Administration: Test compounds (mexiletine and its analogs) are administered intraperitoneally (i.p.) at various doses.

-

Induction of Arrhythmia: After a set period (e.g., 15 minutes), a solution of aconitine nitrate is infused intravenously (i.v.).

-

Endpoint: The onset of ventricular arrhythmias is monitored via electrocardiogram (ECG).

-

Data Analysis: The dose of the test compound that protects 50% of the animals from arrhythmia (ED50) is calculated.

-

Preparation: Single muscle fibers are isolated from frog skeletal muscle or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[7][8]

-

Technique: The whole-cell patch-clamp or vaseline-gap voltage-clamp method is employed to record sodium currents (INa).[8]

-

Protocols:

-

Tonic Block: The holding potential is maintained at a negative value (e.g., -100 mV), and depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit INa. The peak current amplitude is measured before and after the application of the test compound at various concentrations to determine the IC50 for tonic block.

-

Use-Dependent Block: The holding potential is set, and a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The reduction in peak INa during the pulse train is measured to assess the use-dependent block. The IC50 for use-dependent block is then calculated.

-

Voltage-Dependent Block: The steady-state inactivation curve is determined by applying a series of conditioning prepulses of varying voltages before a test pulse. The shift in the half-inactivation potential (Vh1/2) in the presence of the drug indicates voltage-dependent block.[5]

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by mexiletine and its analogs is the propagation of the cardiac action potential through the modulation of voltage-gated sodium channels.

Caption: Mechanism of action of mexiletine on cardiac sodium channels.

Caption: Logical relationships in the SAR of mexiletine analogs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. flore.unifi.it [flore.unifi.it]

- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. probiologists.com [probiologists.com]

- 8. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxylated analogs of mexiletine as tools for structural-requirements investigation of the sodium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues [cris.unibo.it]

- 11. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Mexiletine Hydrochloride, an antiarrhythmic agent. The document details reaction schemes, experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

This compound, chemically known as (±)-1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride, is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias. Its synthesis has evolved over the years, with modern pathways focusing on improved yields, safety, and environmental sustainability. This guide will explore three key synthetic routes, providing in-depth technical details for each.

Pathway 1: Synthesis via Ether Ketone Intermediate

This widely utilized pathway commences with the reaction of 2,6-dimethylphenol and a halo-ketone, typically chloroacetone, to form a key intermediate, 1-(2,6-dimethylphenoxy)propan-2-one. This intermediate is then converted to Mexiletine through oximation followed by reduction, or via direct reductive amination.

Reaction Scheme

Caption: Pathway 1: Synthesis via Ether Ketone.

Experimental Protocols

Step 1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one

A common method involves the etherification of 2,6-dimethylphenol with chloroacetone. In a typical procedure, 2,6-dimethylphenol (75 parts by weight) is dissolved in dimethylformamide (600 parts). To this solution, potassium carbonate ('salt of wormwood', 150 parts) and sodium bromide (4.5 parts) are added. The mixture is heated to 50-55°C. Chloroacetone (100 parts) is then added dropwise over approximately one hour. The reaction mixture is maintained at 63-68°C for 10 hours. After the reaction, the mixture is filtered, and the filtrate is distilled to isolate the ether ketone.[1]

Step 2a: Oximation of 1-(2,6-dimethylphenoxy)propan-2-one

The resulting ketone is converted to its oxime. For instance, 1-(2,6-dimethylphenoxy)propan-2-one can be reacted with hydroxylamine hydrochloride in the presence of a base.

Step 2b: Reduction of the Oxime to Mexiletine Base

The oxime is then reduced to the corresponding amine. A widely used method is catalytic hydrogenation. For example, 1-(2',6'-dimethylphenoxy)-2-propane oxime (100g) is dissolved in methanol, and Raney Nickel (10g) is added as the catalyst. The reduction is carried out with hydrogen gas.[2] After the reaction is complete, the catalyst is filtered off, and the methanol is distilled to yield the mexiletine base.[2]

Alternative Step 2: Reductive Amination of 1-(2,6-dimethylphenoxy)propan-2-one

A more direct route from the ketone to the amine is through reductive amination. In one procedure, ammonium acetate (23.8g, 310mmol) and sodium cyanoborohydride (1.4g, 21.7mmol) are added to a solution of 1-(2,6-dimethylphenoxy)propan-2-one (5.5g, 31mmol) in 40mL of methanol. The reaction is stirred at room temperature for four days. The excess hydride is quenched with 6M HCl, the solvent is removed, and the residue is made alkaline with NaOH. The product is then extracted with ethyl acetate to yield the mexiletine base.

Step 3: Formation of this compound

The final step is the conversion of the mexiletine base to its hydrochloride salt. The mexiletine base (100g) is dissolved in methanol, and a 15% methanolic hydrochloride solution (163g) is added at 10-20°C. The resulting solid, this compound, is then filtered, washed with chilled acetone, and dried under vacuum at 60-70°C.[2]

Quantitative Data

| Step | Reactants | Solvent | Catalyst | Yield | Purity | Reference |

| Etherification | 2,6-Dimethylphenol, Chloroacetone, K2CO3, NaBr | DMF | - | - | - | [1] |

| Oximation & Reduction | 1-(2,6-dimethylphenoxy)propan-2-one, Hydroxylamine HCl, H2 | Methanol | Raney Ni | - | - | [2] |

| Reductive Amination | 1-(2,6-dimethylphenoxy)propan-2-one, NH4OAc, NaBH3CN | Methanol | - | 81% | - | |

| Salt Formation | Mexiletine Base, Methanolic HCl | Methanol, Acetone | - | - | - | [2] |

Pathway 2: Synthesis via Hydroxypropylation and Sulfonylation

This pathway presents a more environmentally friendly alternative to traditional methods that use hazardous oxidizing agents. It begins with the hydroxypropylation of 2,6-dimethylphenol, followed by sulfonylation and amination.

Reaction Scheme

Caption: Pathway 2: Hydroxypropylation Route.

Experimental Protocols

Step 1: Synthesis of 1-(2,6-dimethylphenoxy)isopropanol

In a 5L reactor, 1.22 kg of 2,6-dimethylphenol, 726 g of propylene oxide, and 100 g of triethylamine are dissolved in 2.5 L of methanol. The mixture is heated to 80°C and stirred for 3 hours. After the reaction, the methanol and triethylamine are removed by vacuum distillation at 40°C. The temperature is then raised to collect the product, 1-(2,6-dimethylphenoxy)isopropanol, at 110-112°C under a vacuum of 2 mmHg. This step yields 1.72 kg of a colorless, transparent liquid.[3]

Step 2: Sulfonylation

The alcohol intermediate is then sulfonylated. This can be achieved using methanesulfonyl chloride or p-toluenesulfonyl chloride with triethylamine as an acid-binding agent to produce 1-(2,6-dimethylphenoxy)isopropyl methanesulfonate or the corresponding p-toluenesulfonate.[3]

Step 3: Amination

The sulfonylated intermediate is then reacted with ammonia to form 1-(2,6-dimethylphenoxy)isopropylamine (Mexiletine base).[3]

Step 4: Salt Formation

The final step involves the reaction of the mexiletine base with hydrochloric acid to yield this compound. The crude product is obtained by evaporating the aqueous phase to dryness.[3]

Quantitative Data

| Step | Reactants | Solvent | Catalyst/Reagent | Yield | Purity | Reference |

| Hydroxypropylation | 2,6-Dimethylphenol, Propylene Oxide | Methanol | Triethylamine | 95.6% | - | [3] |

| Sulfonylation | 1-(2,6-Dimethylphenoxy)isopropanol, Methanesulfonyl Chloride | - | Triethylamine | - | - | [3] |

| Amination | 1-(2,6-Dimethylphenoxy)isopropyl Methanesulfonate, Ammonia | - | - | - | - | [3] |

| Salt Formation & Overall | Mexiletine Base, HCl | Ether | - | > 45% (overall) | > 99.5% | [3] |

Pathway 3: Traditional Synthesis via Dichromate Oxidation

An older, more traditional route also starts from 2,6-dimethylphenol and propylene oxide to form 1-(2,6-dimethylphenoxy)isopropanol. However, this pathway then employs a hazardous oxidation step using sodium dichromate to form the ether ketone, 1-(2,6-dimethylphenoxy)propan-2-one.[1][3] This ketone is then converted to this compound through the oximation and reduction steps as described in Pathway 1.

The use of sodium dichromate, a highly toxic and carcinogenic hexavalent chromium compound, is a significant drawback of this method.[3] Modern synthetic chemistry aims to replace such hazardous reagents, leading to the development of pathways like the one described in section 3. The overall yield for this traditional method is reported to be around 35.3%.[3]

Reaction Scheme

Caption: Pathway 3: Traditional Dichromate Route.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. While the traditional route involving dichromate oxidation is effective, its use of hazardous materials has led to the development of safer and more environmentally conscious alternatives. The pathway proceeding through the ether ketone intermediate offers versatility with options for either oximation/reduction or direct reductive amination. The hydroxypropylation and sulfonylation route stands out as a modern, high-yield, and safer alternative, avoiding the use of toxic heavy metals. The choice of a particular synthetic route will depend on factors such as desired yield, purity requirements, cost, and environmental and safety regulations. This guide provides the foundational technical information for researchers and drug development professionals to make informed decisions in the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of mexiletine hydrochloride, an orally active Class IB antiarrhythmic agent. It delves into the critical parameters influencing its formulation development, offering detailed experimental protocols and structured data to support research and development activities.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with a slightly bitter taste.[1][2] Its fundamental physicochemical characteristics are crucial for understanding its behavior in biological systems and for designing effective and stable pharmaceutical dosage forms.

Structural and General Properties

| Property | Value | References |

| Chemical Name | 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₈ClNO | [3][4][5] |

| Molecular Weight | 215.72 g/mol | [2][3][5][6] |

| CAS Number | 5370-01-4 | [3][4] |

| pKa | 9.2 | [1][2] |

Solubility Profile

This compound is freely soluble in water and alcohol.[1][2][3][7] This high aqueous solubility is a key factor in its formulation.

| Solvent | Solubility | References |

| Water | Freely soluble; 100 mg/mL (needs sonication) | [1][2][3][7][8] |

| Dehydrated Alcohol | Freely soluble | [3] |

| Ethanol | 50 mg/mL | [9] |

| DMSO | ≥ 41 mg/mL | [8] |

| Acetonitrile | Slightly soluble | [7] |

| Diethyl Ether | Practically insoluble | [7] |

The solubility of this compound is pH-dependent due to the presence of a primary amine group. The relationship between pH and solubility is a critical consideration for its dissolution and absorption in the gastrointestinal tract.

Thermal Properties and Polymorphism

The melting point of this compound has been reported across a range, which can be indicative of polymorphic forms.

| Property | Value (°C) | References |

| Melting Point | 181.8 - 222.2 | [3] |

| Melting Point | 200 - 203 | [6] |

| Melting Point | 200 - 205 | [4] |

Recent studies have revealed the complex polymorphic landscape of this compound.[10][11] At least five solid forms have been identified: three anhydrous enantiotropically related polymorphs (Forms 1, 2, and 3) and two isomorphous channel solvates.[10][11] Form 1 is the stable form at room temperature, while Form 2 is the high-temperature form.[10] The existence of multiple polymorphic forms necessitates careful control during manufacturing to ensure consistent product quality and performance.

Stability

This compound is chemically stable under standard ambient conditions. However, it can undergo degradation, particularly in solution. A study on an extemporaneous oral solution showed first-order degradation kinetics.[12][13]

| Parameter | Value | Conditions | References |

| First-Order Degradation Constant (k) | 9.053 x 10⁻⁴ day⁻¹ | 25°C in aqueous solution | [12][13] |

| Shelf Life (t₉₀) | 115.5 days | 25°C in aqueous solution | [12][13] |

| Shelf Life (t₉₀) | 173.3 days | 4°C in aqueous solution | [12][13] |

A hypothesized degradation mechanism involves either acid or base-catalyzed attack on the parent compound.[12]

Formulation of this compound

The high solubility and oral bioavailability of this compound make it suitable for formulation into immediate-release solid oral dosage forms, most commonly capsules.

Immediate-Release Capsule Formulation

Commercially available capsules of this compound are typically formulated in strengths of 150 mg, 200 mg, and 250 mg.[1]

Typical Excipients:

| Excipient Category | Example Excipients | Purpose | References |

| Diluent/Filler | Microcrystalline cellulose, Pregelatinized starch, Corn starch | To increase bulk and improve powder flow | [1][14][15][16] |

| Glidant | Colloidal silicon dioxide | To improve powder flowability | [1][14][15] |

| Lubricant | Magnesium stearate | To reduce friction during tablet compression and ejection | [1][14][15] |

| Capsule Shell | Gelatin, Titanium dioxide | To encapsulate the formulation | [1][15] |

Manufacturing Process

The manufacturing of this compound capsules generally involves standard processes for powder blending and encapsulation. A typical workflow would include:

-

Dispensing: Accurate weighing of the active pharmaceutical ingredient (API) and excipients.

-

Sieving: Passing all materials through a sieve to ensure uniform particle size and remove any lumps.

-

Blending: Homogeneous mixing of the API and excipients in a suitable blender.

-

Encapsulation: Filling the blended powder into hard gelatin capsules of the appropriate size.

-

Quality Control: In-process and finished product testing, including weight variation, content uniformity, and dissolution.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound's physicochemical properties and for the development of its formulations.

Solubility Determination (pH-Solubility Profile)

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).

-

Dilute the filtered solution appropriately with the corresponding buffer.

-

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH to generate the pH-solubility profile.

Dissolution Testing for Immediate-Release Capsules

Objective: To assess the in vitro release of this compound from a capsule formulation.

Methodology (based on FDA recommendations): [17]

-

Apparatus: USP Apparatus 2 (Paddles).

-

Dissolution Medium: 900 mL of deionized water.

-

Temperature: 37°C ± 0.5°C.

-

Paddle Speed: 50 rpm.

-

Procedure:

-

Place one capsule in each dissolution vessel.

-

Start the apparatus and withdraw samples at specified time points (e.g., 5, 10, 15, 20, and 30 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples immediately.

-

-

Quantification: Determine the concentration of this compound in the samples using a validated HPLC-UV method. A suitable method could involve a C18 column with a mobile phase of buffer and acetonitrile and UV detection at approximately 262 nm.[18]

-

Data Analysis: Calculate the percentage of the labeled amount of drug dissolved at each time point and plot the dissolution profile.

Stability-Indicating HPLC Method for Assay and Impurities

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.

Methodology:

-

Chromatographic Conditions (Example): [19]

-

Column: Reversed-phase C8 or C18 column.

-

Mobile Phase: A mixture of a suitable buffer (e.g., 50 mM sodium phosphate) and an organic modifier (e.g., acetonitrile), with the pH adjusted as needed (e.g., pH 2.4).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 212 nm or 262 nm).[18][19]

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

References

- 1. This compound CAPSULES USP [dailymed.nlm.nih.gov]

- 2. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound USP - PCCA [pccarx.com]

- 4. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5370-01-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | 5370-01-4 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Extemporaneous formulation and stability testing of this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extemporaneous Formulation and Stability Testing of this compound Solution - ProQuest [proquest.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. camberpharma.com [camberpharma.com]

- 16. drugs.com [drugs.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selective and stability-indicating methods for the simultaneous determination of this compound and/or its related substance: 2,6-dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Mexiletine on Cardiac Action Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine, a Class Ib antiarrhythmic agent, exerts significant effects on cardiac action potentials, primarily through its state-dependent blockade of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the electrophysiological consequences of mexiletine administration on cardiac myocytes. It details the quantitative effects on key action potential parameters, outlines comprehensive experimental protocols for their investigation, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and antiarrhythmic drug development.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent mechanical contraction. Aberrations in this delicate balance can lead to life-threatening arrhythmias. Mexiletine is a Vaughan-Williams Class Ib antiarrhythmic drug, structurally similar to lidocaine, that is used to treat ventricular arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium currents (INa), with a particular affinity for the open and inactivated states of the sodium channel. This results in a characteristic "use-dependent" block, where the drug's effect is more pronounced at faster heart rates.

A crucial aspect of mexiletine's therapeutic profile is its potent inhibition of the late component of the sodium current (INa-L).[1] An enhanced late sodium current is a key pathophysiological mechanism in certain genetic arrhythmias, most notably Long QT Syndrome Type 3 (LQT3).[2][3] By targeting INa-L, mexiletine can effectively shorten the prolonged action potential duration (APD) and reduce the risk of arrhythmias in these patients.[2][3] This guide will delve into the specific effects of mexiletine on the various phases of the cardiac action potential.

Quantitative Effects of Mexiletine on Cardiac Electrophysiology

The administration of mexiletine leads to quantifiable changes in several key electrophysiological parameters. These effects are concentration-dependent and can vary between different cardiac tissue types.

Table 1: Effects of Mexiletine on Cardiac Ion Channels

| Ion Channel | Parameter | Species/Cell Type | Mexiletine Concentration | Observed Effect | Citation(s) |

| Late Sodium Current (INa-L) | IC50 | Rabbit Ventricular Myocytes | 17.6 ± 1.9 µmol/L | Potent inhibition of the late sodium current. | [4][5] |

| Fast Sodium Current (INa-F) | IC50 | Rabbit Ventricular Myocytes | 34.6 ± 2.9 µmol/L | Inhibition of the fast sodium current. | [4] |

| L-type Calcium Current (ICa,L) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 16.4 ± 1.8% inhibition | [6] |

| L-type Calcium Current (ICa,L) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 100 µM | 41.8 ± 3.0% inhibition | [6] |

| Delayed Rectifier Potassium Current (IK) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 34.3 ± 5.8% inhibition | [6] |

| Delayed Rectifier Potassium Current (IK) | Inhibition | Rabbit Atrioventricular Nodal Myocytes | 100 µM | 52.7 ± 6.1% inhibition | [6] |

| ATP-sensitive K+ Channel (KATP) | Activation | Guinea-pig Ventricular Myocytes | 100 µM | Increased open probability, leading to APD shortening. | [7] |

Table 2: Effects of Mexiletine on Action Potential and ECG Parameters

| Parameter | Condition | Species/Cell Type | Mexiletine Concentration/Dose | Observed Effect | Citation(s) |

| Action Potential Duration (APD) | - | Guinea-pig Ventricular Muscles | 100 µM | Significant shortening. | [7] |

| Action Potential Upstroke and Repolarization | - | Rabbit Atrioventricular Nodal Myocytes | 30-100 µM | Slowed. | [6] |

| Monophasic Action Potential Duration (Regular Paced Beat) | - | Human Right Ventricle | 2 mg/kg IV | No significant change. | [8] |

| Monophasic Action Potential Duration (Early Induced Premature Beats) | - | Human Right Ventricle | 2 mg/kg IV | Significant prolongation. | [8] |

| Corrected QT Interval (QTc) | Long QT Syndrome Type 3 (LQT3) | Human | 8 ± 0.5 mg/kg/day | Shortened by 63 ± 6 ms from a baseline of 509 ms. | [9] |

| Corrected QT Interval (QTc) | Long QT Syndrome Type 2 (LQT2) | Human | - | Median decrease of 65 ± 45 ms from 547 ms. | [1][10] |

| Corrected QT Interval (QTc) | Timothy Syndrome (LQT8) | Human | 12.5 mg/kg/day | Shortened from 584 ms to 515 ms. | [4][5] |

Experimental Protocols

Investigating the electrophysiological effects of mexiletine requires precise and well-controlled experimental setups. The following are detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ion currents and action potentials from single cardiac myocytes.

Objective: To measure the effect of mexiletine on specific ion currents (e.g., INa-L, ICa,L) and action potential characteristics (e.g., APD, Vmax).

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from the desired species (e.g., rabbit, guinea pig) using enzymatic digestion.

-

Cell Culture: Plate the isolated myocytes on glass coverslips and allow them to adhere.

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Mount the coverslip with myocytes onto the stage of an inverted microscope.

-

Perfuse the cells with an external solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

The internal solution for action potential recordings typically contains (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.

-

For specific ion current recordings, the internal and external solutions are modified to isolate the current of interest (e.g., using specific channel blockers and altering ion concentrations).

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Recording:

-

Action Potentials: In current-clamp mode, elicit action potentials by injecting brief suprathreshold depolarizing current pulses. Record baseline action potentials and then perfuse with various concentrations of mexiletine, recording the changes in APD50, APD90, and the maximum upstroke velocity (Vmax).

-

Ion Currents: In voltage-clamp mode, apply specific voltage protocols to elicit and measure the ion current of interest. Record baseline currents and then apply mexiletine to determine its effect on current amplitude and kinetics.

-

-

Data Analysis: Analyze the recorded data to quantify the effects of mexiletine on the measured parameters. For dose-response relationships, fit the data to a Hill equation to determine the IC50.

Monophasic Action Potential (MAP) Recording

MAP recording is used to measure action potentials from the surface of intact cardiac tissue or the whole heart.

Objective: To assess the effect of mexiletine on action potential duration and morphology in a more integrated system.

Methodology:

-

Heart Preparation:

-

Excise the heart from an anesthetized animal (e.g., rabbit, guinea pig) and cannulate the aorta for Langendorff perfusion.

-

Perfuse the heart with a warm (37°C), oxygenated Krebs-Henseleit solution.

-

-

MAP Catheter Placement:

-

Use a specialized MAP catheter with Ag/AgCl electrodes.

-

Gently press the catheter tip against the epicardial or endocardial surface of the ventricle until a stable MAP signal is obtained. The signal should have a rapid upstroke, a stable plateau, and a clear repolarization phase.

-

-

Pacing Protocol:

-

Place pacing electrodes on the heart to control the heart rate.

-

Pace the heart at a constant cycle length (e.g., 500 ms) to reach a steady state.

-

-

Data Recording:

-

Record baseline MAPs.

-

Introduce mexiletine into the perfusate at the desired concentrations.

-

Record the changes in MAP duration at 90% repolarization (MAPD90).

-

To investigate use-dependency, record MAPs at different pacing cycle lengths.

-

-

Data Analysis: Measure MAPD90 before and after mexiletine application to quantify the drug's effect.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.

Mechanism of Mexiletine Action on the Cardiac Sodium Channel

The primary target of mexiletine is the α-subunit of the voltage-gated sodium channel, Nav1.5. Mexiletine exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding is the basis for its use-dependent effect. The diagram below illustrates this interaction.

Experimental Workflow for Assessing Mexiletine's Effects

The following diagram outlines a typical workflow for investigating the impact of mexiletine on cardiac action potentials using either patch-clamp or MAP recording techniques.

References

- 1. Mexiletine Shortens the QT Interval in Patients With Potassium Channel-Mediated Type 2 Long QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mexiletine Treatment for Neonatal LQT3 Syndrome: Case Report and Literature Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Inhibition of late sodium current by mexiletine: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of mexiletine on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

Initial Studies on Mexiletine for Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on mexiletine as a potential therapeutic agent for neuropathic pain. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental models, key findings, and underlying mechanisms of action.

Introduction: The Rationale for Mexiletine in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A key pathological mechanism underlying neuropathic pain is the hyperexcitability of primary afferent neurons, largely driven by alterations in the expression and function of voltage-gated sodium channels (VGSCs). Mexiletine, a class Ib antiarrhythmic agent and a non-selective VGSC blocker, has been investigated for its potential to alleviate neuropathic pain by dampening this ectopic neuronal firing. This guide summarizes the initial in vivo studies that have laid the groundwork for understanding the efficacy and mechanisms of mexiletine in various animal models of neuropathic pain.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Mexiletine exerts its analgesic effects by blocking the influx of sodium ions through VGSCs, which is essential for the initiation and propagation of action potentials in neurons. In neuropathic pain states, certain VGSC subtypes, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9, are upregulated and accumulate at sites of nerve injury and in the dorsal root ganglion, contributing to spontaneous ectopic discharges and a lowered threshold for pain signaling. By binding to and stabilizing the inactivated state of these channels, mexiletine reduces the likelihood of channel opening, thereby suppressing aberrant neuronal firing and mitigating pain hypersensitivity.

Below is a diagram illustrating the signaling pathway of mexiletine's action on a nociceptive neuron.

Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, a class Ib antiarrhythmic agent, has long been a cornerstone in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the fast inward sodium current (INa) in myocardial cells.[1][2] This blockade is state-dependent, with a higher affinity for open and inactivated channel states, which confers a degree of selectivity for rapidly firing, depolarized tissues characteristic of arrhythmic conditions.[3] Despite its clinical utility, mexiletine's application is often limited by a narrow therapeutic index and a range of adverse effects, including central nervous system and gastrointestinal disturbances.[4]

These limitations have spurred considerable research into the discovery and synthesis of novel mexiletine derivatives with improved potency, selectivity, and safety profiles. This technical guide provides an in-depth overview of recent advancements in this field, focusing on the synthesis of new analogues, their biological evaluation, and the underlying structure-activity relationships (SAR). We present detailed experimental protocols for key assays, comprehensive tables of quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Novel Mexiletine Derivatives and their Therapeutic Potential

Recent medicinal chemistry efforts have explored various modifications of the mexiletine scaffold, leading to the identification of several promising classes of derivatives with diverse therapeutic applications.

Chiral Analogues and Metabolites with Enhanced Potency

The stereochemistry of mexiletine plays a crucial role in its pharmacodynamic and pharmacokinetic properties, with the (R)-enantiomer being the more potent eutomer for cardiac sodium channel binding.[5] Building on this, research has focused on the synthesis of homochiral analogues with modifications at the stereogenic center. For instance, the introduction of aromatic or bulky isopropyl groups has yielded derivatives with significantly enhanced antimyotonic activity, demonstrating 2- to 10-fold greater potency than mexiletine in preclinical models.[6]

Furthermore, the study of mexiletine's metabolism has revealed that meta-hydroxymexiletine (MHM), a minor metabolite, is approximately twice as potent as the parent compound on human cardiac voltage-gated sodium channels (hNav1.5).[7][8] This has led to the development of improved synthetic routes to produce MHM and its enantiomers for further investigation as potentially safer and more effective antiarrhythmic agents.[7]

Pyridyl and Deuterated Derivatives with Improved Selectivity

To enhance selectivity for the late sodium current (INa-L), which is a key contributor to arrhythmogenesis in conditions like Long QT Syndrome Type 3 (LQT3), pyridyl analogues of mexiletine have been synthesized.[9] These modifications have resulted in compounds with up to 22-fold greater potency for INa-L and a nearly 5-fold improvement in selectivity against the hERG potassium channel, a common off-target that can lead to proarrhythmic effects.[9] Additionally, deuteration of the mexiletine scaffold has been explored as a strategy to improve its metabolic profile and pharmacokinetic properties.[10]

Derivatives with Novel Therapeutic Targets

The versatility of the mexiletine scaffold has been leveraged to develop derivatives with entirely new mechanisms of action.

-

Urokinase-Type Plasminogen Activator (uPA) Inhibitors: Through fragment-based drug discovery, mexiletine was identified as a hit for uPA, a serine protease implicated in cancer metastasis. Structure-aided design led to the development of potent and orally bioavailable uPA inhibitors derived from the (R)-enantiomer of mexiletine.[11]

-